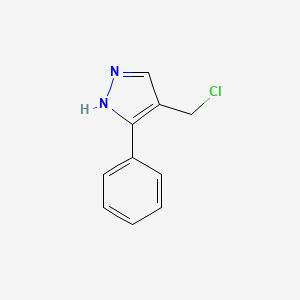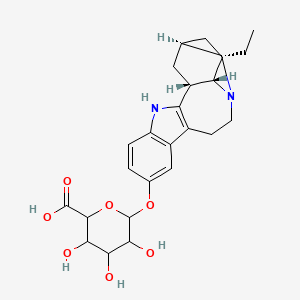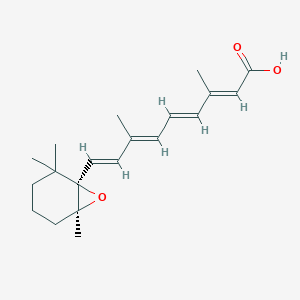
(5S,6R)-5,6-Epoxytretinoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6R)-5,6-Epoxytretinoin is a stereoisomer of tretinoin, a derivative of vitamin A. This compound is characterized by the presence of an epoxide group at the 5,6 position, which significantly influences its chemical properties and biological activities. Tretinoin and its derivatives are well-known for their applications in dermatology, particularly in the treatment of acne and other skin conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-Epoxytretinoin typically involves the epoxidation of tretinoin. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, solvent, and reagent concentrations, to achieve high purity and yield. Advanced purification techniques, such as chromatography, are employed to isolate the desired stereoisomer from other possible by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6R)-5,6-Epoxytretinoin undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
(5S,6R)-5,6-Epoxytretinoin has several scientific research applications:
Chemistry: It is used as a model compound to study epoxide chemistry and stereochemistry.
Biology: Research on its biological activities includes its effects on cell differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in dermatology and oncology.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
Mécanisme D'action
The mechanism of action of (5S,6R)-5,6-Epoxytretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. The epoxide group may also contribute to its unique biological activities by interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tretinoin: The parent compound without the epoxide group.
Isotretinoin: Another stereoisomer of tretinoin used in acne treatment.
Adapalene: A synthetic retinoid with similar dermatological applications.
Uniqueness
(5S,6R)-5,6-Epoxytretinoin is unique due to the presence of the epoxide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other retinoids and contributes to its specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-[(1R,6S)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m0/s1 |
Clé InChI |
KEEHJLBAOLGBJZ-OYJLHWFVSA-N |
SMILES isomérique |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@@]12[C@@](O1)(CCCC2(C)C)C |
SMILES canonique |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
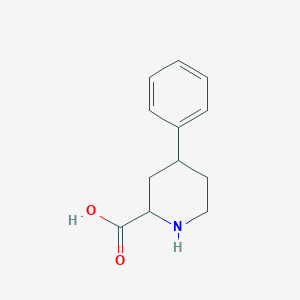
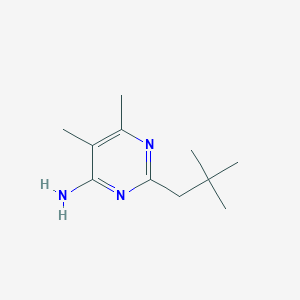
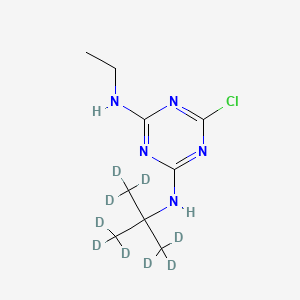


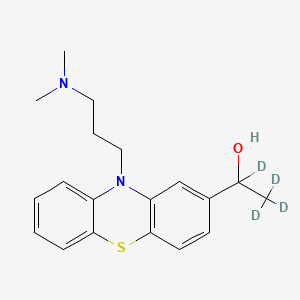
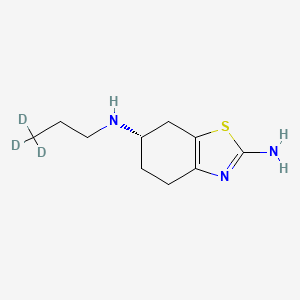
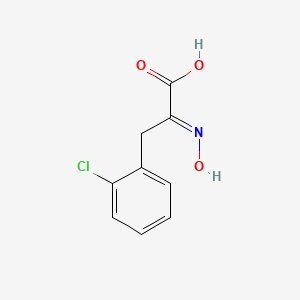
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
